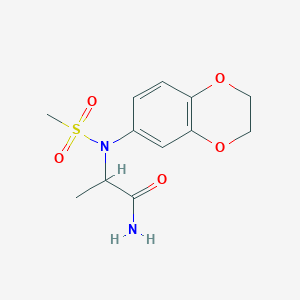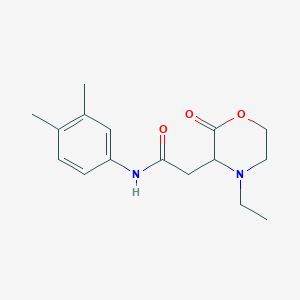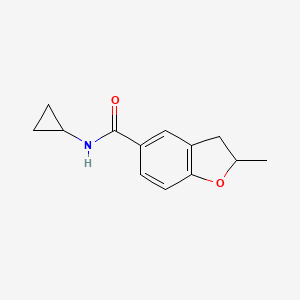![molecular formula C21H25FN2O3 B4427577 1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4427577.png)
1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine
Übersicht
Beschreibung
1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMPBP and is a piperazine derivative with a unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters in the brain, including serotonin and norepinephrine. It is also believed to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Reduction of inflammation: FMPBP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
2. Reduction of pain: FMPBP has been shown to reduce pain by inhibiting the production of pain mediators.
3. Increase in serotonin and norepinephrine levels: FMPBP has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent anti-inflammatory and analgesic effects: FMPBP has potent anti-inflammatory and analgesic effects, making it a useful compound for studying inflammation and pain.
2. Antidepressant effects: FMPBP has antidepressant effects, making it a useful compound for studying depression.
3. Anticancer effects: FMPBP has anticancer effects, making it a useful compound for studying cancer.
Some of the limitations of FMPBP include:
1. Limited research: There is limited research on FMPBP, making it difficult to fully understand its mechanisms of action and potential applications.
2. Safety concerns: The safety of FMPBP has not been fully established, making it difficult to use in human studies.
Zukünftige Richtungen
There are several future directions for research on 1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine. Some of these include:
1. Further studies on the mechanisms of action of FMPBP: Further studies are needed to fully understand the mechanisms of action of FMPBP and how it produces its various effects.
2. Development of safer derivatives: Safer derivatives of FMPBP could be developed that retain its beneficial effects while minimizing its potential side effects.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of FMPBP in humans.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have potent anti-inflammatory and analgesic effects, antidepressant effects, and anticancer effects. However, further research is needed to fully understand its mechanisms of action and potential applications. Safer derivatives of FMPBP could be developed, and clinical trials are needed to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine has been extensively studied in scientific research due to its potential applications in various fields. Some of the research areas where this compound has been studied include:
1. Anti-inflammatory and analgesic effects: Studies have shown that FMPBP has potent anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain.
2. Antidepressant effects: FMPBP has been shown to have antidepressant effects in animal models of depression. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood.
3. Anticancer effects: FMPBP has been shown to have anticancer effects in various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-3-20(27-17-10-8-16(26-2)9-11-17)21(25)24-14-12-23(13-15-24)19-7-5-4-6-18(19)22/h4-11,20H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMNQMOMBBLWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-allyl-3-sec-butyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4427518.png)
![2-(4-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4427527.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4427535.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B4427537.png)

![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4427551.png)
![6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4427556.png)
![N-(2,4-difluorophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427559.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4427560.png)
![8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427564.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4427580.png)
![1-(2,3-dimethylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4427582.png)
